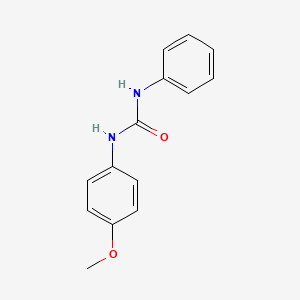

1-(4-Methoxyphenyl)-3-phenylurea

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(4-methoxyphenyl)-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-9-7-12(8-10-13)16-14(17)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRVJFMCRHBODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307267 | |

| Record name | 1-(4-methoxyphenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3746-53-0 | |

| Record name | Carbanilide, 4-methoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methoxyphenyl)-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Transformation Pathways of 1 4 Methoxyphenyl 3 Phenylurea

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of 1-(4-Methoxyphenyl)-3-phenylurea in substitution reactions is centered on its aromatic rings and the nitrogen atoms of the urea (B33335) bridge. The phenyl ring bearing the methoxy (B1213986) group is activated towards electrophilic aromatic substitution, while the urea nitrogens can act as nucleophiles.

Palladium-catalyzed C–N cross-coupling reactions represent a modern and versatile method for the synthesis of unsymmetrical N,N'-diaryl ureas, which can be seen as a form of nucleophilic substitution at the catalyst center. nih.gov A general strategy involves a two-pot sequence starting from a protected urea, like benzylurea. This involves an initial Pd-catalyzed arylation, followed by deprotection via hydrogenolysis, and a subsequent second arylation with a different aryl halide. nih.gov This method provides an efficient route to a wide array of diaryl ureas in good to excellent yields. nih.gov

Another common synthetic route involves the nucleophilic attack of an aniline (B41778) on an aryl isocyanate. nih.gov To avoid handling unstable isocyanates, they are often generated in situ from precursors like carbamates or hydroxamic acids. nih.gov For instance, this compound can be synthesized by the reaction of p-anisidine (B42471) (4-methoxyaniline) with an in situ generated phenyl isocyanate. nih.gov

Furthermore, N,N'-diaryl ureas can undergo directed ortho-lithiation, a powerful tool for functionalization. This electrophilic substitution on the aromatic ring occurs at the position ortho to the urea nitrogen. For N-methylated N,N'-diarylureas, regioselective functionalization can be achieved via ortholithiation to form a dianion, which can then be quenched with an electrophile like an aldehyde. nih.gov Aromatic ureas with N-(2-alkylaryl) groups can be selectively lithiated at the alkyl group's benzylic position (lateral lithiation) using sec-butyllithium. Current time information in Bangalore, IN.

| Reaction Type | Reagents/Conditions | Product Type | Yield | Ref |

| Pd-Catalyzed C-N Coupling | Benzylurea, Aryl Halide 1, Pd Catalyst; then H₂, Pd/C; then Aryl Halide 2, Pd Catalyst | Unsymmetrical N,N'-Diaryl Urea | Good to Excellent | nih.gov |

| Nucleophilic Addition | p-Anisidine, 3-Phenyl-1,4,2-dioxazol-5-one (B8146842) (Isocyanate precursor), NaOAc, MeOH, 60°C | This compound | High | nih.gov |

| Ortho-lithiation/Quench | N-Methylated Diaryl Urea, s-BuLi, TMEDA; then Aldehyde | Ortho-functionalized Diaryl Urea | - | nih.gov |

| Lateral Lithiation/Quench | N-(2-alkylaryl) Urea, sec-Butyllithium; then Electrophile | Laterally functionalized Aryl Urea | Excellent | Current time information in Bangalore, IN. |

Oxidative and Reductive Transformations

The oxidative and reductive transformations of this compound are not extensively documented in dedicated studies. However, insights can be drawn from research on related compounds and the inherent properties of its functional groups.

Oxidative Transformations: The urea moiety is generally stable toward oxidation. mdpi.com However, under specific catalytic conditions, it can undergo oxidation. Nickel-based catalysts are recognized as highly effective for the urea oxidation reaction (UOR) in alkaline media, where in situ-formed Ni³⁺ species are believed to be the true active sites. researchgate.net While this is typically studied in the context of urea electrolysis for hydrogen production, it demonstrates that the urea core can be oxidized under potent electrochemical conditions. researchgate.net The phenylurea class of herbicides can undergo degradation in the environment, which often involves oxidative pathways, leading to metabolites like N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and 3,4-dichloroaniline (B118046) (3,4-DCA). osti.gov This suggests that the N-aryl bonds can be cleaved under certain oxidative conditions.

Reductive Transformations: The reduction of the urea carbonyl group is not a common transformation. However, other functional groups within diaryl urea derivatives can be targeted. For example, in the synthesis of complex diaryl ureas, a nitro group on one of the aryl rings is a common precursor to the amine functionality needed to form the urea linkage. This reduction is typically achieved with reagents like FeSO₄·7H₂O and ammonia (B1221849), or SnCl₂·2H₂O. nih.gov Similarly, in the synthesis of certain inhibitors, a reduction step using a Palladium-on-carbon (Pd-C) catalyst under a hydrogen atmosphere is employed to convert a precursor into the required aniline. nih.gov Research on nitrogen-substituted diaryl dihydrophenazine diradical dications has also explored their reduction, indicating that related complex diaryl systems can undergo stable reduction processes. google.com

Thermal and Photochemical Degradation Mechanisms

The stability of this compound under thermal and photochemical stress is crucial for its handling and application.

Thermal Degradation: Diaryl ureas are generally solid compounds with relatively high melting points, suggesting a degree of thermal stability. However, at elevated temperatures, decomposition can occur. For the related compound Fenuron (1,1-dimethyl-3-phenylurea), decomposition is noted to occur in boiling strong bases or mineral acids, and it emits toxic fumes of nitrogen oxides when heated to decomposition. mdpi.com This implies that the urea linkage is susceptible to cleavage under harsh thermal and chemical conditions. Pd-catalyzed C-N coupling reactions to synthesize diaryl ureas are sometimes hampered by decomposition pathways at higher temperatures (e.g., >85 °C), necessitating careful temperature control. nih.gov

Photochemical Degradation: The photochemical behavior of diaryl ureas can involve the nitrogen atoms. Studies on protonated 1,1-diarylhydrazines, which share structural similarities with the diaryl-nitrogen system in ureas, have shown that photolysis can lead to the generation of N,N-diarylnitrenium ions. nih.gov This suggests a potential pathway for photochemical degradation or reaction of diaryl ureas, where UV light could induce cleavage of the N-C or N-aryl bonds, leading to highly reactive intermediates.

Derivatization Strategies for Functional Group Diversification

The this compound scaffold is a versatile platform for chemical modification to access a diverse range of functionalized molecules. mdpi.com These derivatization strategies are particularly prominent in medicinal chemistry for optimizing biological activity. mdpi.commdpi.com

Replacing one or both of the phenyl rings with heterocyclic systems is a major strategy in the development of new bioactive compounds. mdpi.com Heterocycles are key components in a vast number of pharmaceuticals due to their ability to engage in specific interactions, such as hydrogen bonding, with biological targets. mdpi.com

The synthesis of N,N'-diarylureas can be adapted to include heterocycles by using a heterocyclic amine as one of the coupling partners. nih.gov For example, a series of new diaryl ureas have been synthesized where one aniline component carries a pyrazole (B372694) or triazole group, which then reacts with a substituted aniline to form the final product. nih.gov Another approach involves incorporating heterocyclic structures like quinoline, isoxazole, or quinoxaline (B1680401) into the diaryl urea framework to create potent enzyme inhibitors. nih.govmdpi.com This structural modification is often guided by the goal of enhancing binding affinity to target proteins. mdpi.commdpi.com

| Heterocyclic Moiety | Synthetic Approach | Target Application | Ref |

| Pyrazole/Triazole | Reaction of a pyrazolyl- or triazolyl-substituted aniline with an aryl isocyanate (in situ) | Cannabinoid-1 Receptor Inhibitors | nih.gov |

| Quinoxalindione | Reaction of 6-(4-aminophenoxy) quinoxaline-2,3 (1H, 4H)-dione with an aryl isocyanate or carbamate (B1207046) | Anticancer Agents | nih.gov |

| Pyridine | Pd-catalyzed coupling of a monoaryl urea with a halogenated pyridine | Cardiac Myosin Activators | nih.gov |

| Isoxazole | Design based on existing drug scaffolds (e.g., Linifanib) to include an isoxazol[3,4-b]pyridine structure | Receptor Tyrosine Kinase Inhibitors | mdpi.com |

The urea functionality is a key building block in polymer chemistry, most notably in polyureas and polyurethanes. While this compound itself is not a monomer for direct polymerization, it can be conceptually functionalized to participate in polycondensation reactions.

Industrial polyureas are typically synthesized via the reaction of a diisocyanate with either a diamine or water. nih.gov The water-diisocyanate pathway produces CO₂ as a byproduct, leading to foams. nih.gov To create a polymer containing the N,N'-diarylurea structure, one could envision bifunctional monomers. For example, a diamine derivative of a diaryl urea could react with a diisocyanate, or a diisocyanate derivative of a diaryl urea could react with a diamine.

Self-polycondensation is another route where a monomer contains two different reactive functional groups. nih.gov A suitably substituted diaryl urea, for instance bearing an amine on one ring and a carboxylic acid derivative on the other, could potentially undergo self-polycondensation to form a polyamide-urea. The development of antimicrobial polymers has led to new classes like poly(guanylurea)s, which contain positively charged guanylurea (B105422) backbones, highlighting the adaptability of the urea motif in polymer science.

Intramolecular cyclization and annulation reactions offer pathways to rigid, polycyclic structures from flexible precursors like this compound, provided suitable functional groups are installed on the molecule.

These reactions often proceed via radical or ionic intermediates to form new rings. For instance, if the this compound scaffold were modified to contain a vinyl iodide and a dienoate tether, it could undergo a cascade radical cyclization to produce [4+1] and [4+2] annulated products. nih.gov Similarly, the introduction of appropriate functional groups could enable intramolecular cyclization of vinyldiazoacetates to form pyrazoles, a reaction that proceeds thermally without a catalyst.

Annulation reactions, which build a new ring onto an existing one, are also a powerful tool. The Biginelli reaction, a one-pot cyclocondensation, can be extended to use N-substituted ureas (including N-aryl ureas) to synthesize dihydropyrimidinones, which are important heterocyclic scaffolds. This demonstrates that the urea component can be directly involved in ring-forming reactions with other suitable reagents.

Structural Analysis and Structure Property Relationships in 1 4 Methoxyphenyl 3 Phenylurea Systems

Conformational Analysis and Tautomerism of the Diarylurea Core

The conformation is often characterized by a trans-cis arrangement of the N-H bonds relative to the carbonyl group. The N-H bond of the phenyl-substituted nitrogen is typically cis to the carbonyl oxygen, while the N-H bond on the methoxyphenyl-substituted nitrogen is trans. This arrangement is favorable for the formation of strong intermolecular hydrogen bonds.

Tautomerism, the migration of a proton, is a theoretical possibility in the urea (B33335) core, which could exist in an iminol form (H₂N-C(OH)=N-Ar). However, in the solid state, diarylureas overwhelmingly exist in the keto (urea) form. The stability of the keto form is reinforced by the extensive hydrogen-bonding networks it can establish.

Impact of Substituent Effects on Electronic and Steric Properties

Substituents on the phenyl rings play a critical role in modulating the electronic and steric properties of the entire molecule. The nature of these substituents—whether they are electron-donating or electron-withdrawing—influences the reactivity and interaction potential of the urea core. rsc.org

In 1-(4-Methoxyphenyl)-3-phenylurea, the key substituent is the methoxy (B1213986) group (-OCH₃) at the para-position of one of the phenyl rings.

Electronic Effects : The methoxy group is a strong electron-donating group due to the resonance effect of the oxygen lone pairs with the aromatic ring. This increases the electron density on the methoxyphenyl ring and, by extension, on the adjacent nitrogen atom of the urea core. This enhanced electron density can affect the acidity of the N-H proton and the basicity of the carbonyl oxygen. The electronic influence of substituents is a well-documented phenomenon that alters the reactivity of aromatic systems. rsc.orgnih.gov

Steric Effects : The methoxy group is relatively small and located at the para-position, minimizing direct steric clash with the urea core. However, the presence of any substituent can influence the molecule's ability to approach other molecules or active sites. Steric hindrance becomes more pronounced with bulkier substituents or with substitution at the ortho-positions, which can inhibit the formation of intermolecular interactions or catalytic complexes. nih.govrsc.org In contrast, the unsubstituted phenyl ring offers minimal steric hindrance.

The interplay of these effects can be summarized in the following table:

| Substituent Group | Position | Electronic Effect | Steric Effect |

| Methoxy (-OCH₃) | para | Electron-donating | Low |

| Hydrogen (-H) | - | Neutral | Minimal |

Molecular Recognition and Hydrogen Bonding Interactions

The urea functionality is a powerful hydrogen-bonding motif, containing two N-H donor groups and one C=O acceptor group. This allows this compound to engage in predictable and robust molecular recognition events, primarily through self-assembly.

The dominant hydrogen-bonding interaction in the solid state for diarylureas is the formation of a self-complementary, eight-membered ring, known as a synthon. nih.gov This involves two molecules associating through a pair of N-H···O=C hydrogen bonds, creating a centrosymmetric dimer. nih.gov This primary interaction is highly directional and is a cornerstone of crystal engineering with ureas.

Beyond this primary dimer formation, weaker interactions further stabilize the resulting supramolecular structure:

N-H···O Interactions : The remaining N-H groups can form hydrogen bonds with the oxygen atoms of the methoxy groups on neighboring molecules. nih.gov

These interactions lead to the formation of extended structures, such as one-dimensional tapes or two-dimensional layers. nih.gov

| Interaction Type | Donor | Acceptor | Role in Supramolecular Structure |

| N-H···O=C | Amide N-H | Carbonyl Oxygen | Forms the primary eight-membered {⋯HNCO}₂ synthon, leading to dimerization. nih.gov |

| N-H···O | Amide N-H | Methoxy Oxygen | Links dimers into larger assemblies. nih.gov |

| C-H···O | Phenyl C-H | Carbonyl/Methoxy Oxygen | Provides secondary stabilization for the crystal packing. nih.gov |

| C-H···π | Phenyl C-H | Phenyl Ring | Contributes to the overall cohesive energy of the crystal. nih.gov |

Influence of Structural Modifications on Intermolecular Forces

Altering the substituents on the phenyl rings of the diarylurea framework directly influences the strength and nature of the intermolecular forces that govern the system's properties. Using urea is known to impact intermolecular forces like hydrogen bonding. nih.gov

Modifying the structure of this compound would lead to predictable changes:

Replacing the Methoxy Group : If the electron-donating methoxy group were replaced with a strong electron-withdrawing group (e.g., a nitro group, -NO₂), the acidity of the adjacent N-H proton would increase, potentially leading to stronger hydrogen bonds. Conversely, the basicity of the carbonyl oxygen would be slightly reduced.

Changing Substituent Position : Moving the methoxy group from the para to the ortho position would introduce significant steric hindrance. This steric clash could disrupt the planarity of the system and hinder the formation of the typical eight-membered hydrogen-bonded dimer, forcing the molecules to adopt a different packing arrangement. nih.gov

Introducing More Hydrogen-Bonding Sites : Adding a hydroxyl (-OH) group to one of the rings would introduce another strong hydrogen bond donor and acceptor. This would create more complex hydrogen-bonding networks, as seen in related structures where hydroxyl groups form additional interactions with other parts of the molecule, leading to more intricate supramolecular architectures. nih.gov

The influence of these modifications is summarized below:

| Structural Modification | Expected Impact on Intermolecular Forces |

| Electronic Change : -OCH₃ → -NO₂ | Increased N-H acidity, leading to potentially stronger N-H···O bonds. |

| Steric Change : para-OCH₃ → ortho-OCH₃ | Potential disruption of the primary N-H···O=C hydrogen-bonded dimer due to steric hindrance. nih.gov |

| Adding Functional Groups : H → OH | Introduction of new O-H···N or O-H···O hydrogen bonds, creating more complex and stable 3D networks. nih.gov |

Theoretical and Computational Investigations of 1 4 Methoxyphenyl 3 Phenylurea

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can elucidate the relationship between a molecule's structure and its chemical reactivity.

For phenylurea derivatives, DFT calculations are instrumental in understanding their stability and interaction mechanisms. Studies on structurally similar compounds, such as a complex triazoline-quinazolinone derivative featuring both 2-methoxyphenyl and phenylurea moieties, have utilized DFT to determine optimized molecular geometry, which was then compared with experimental X-ray diffraction data. tandfonline.com Such studies confirm the reliability of DFT methods for accurately modeling the structures of complex ureas. tandfonline.com

The electronic properties derived from DFT, including the distribution of electron density and molecular electrostatic potential (MEP), offer a map of chemical reactivity. The MEP for related compounds visualizes the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. clinicsearchonline.org For instance, in 1-(4-Methoxyphenyl)-3-phenylurea, the oxygen and nitrogen atoms of the urea (B33335) group are expected to be electron-rich regions (negative potential), while the N-H protons are electron-poor (positive potential), indicating their role as hydrogen-bond donors.

Frontier Molecular Orbital (FMO) theory simplifies the concept of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its capacity to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. joaquinbarroso.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In a DFT study on a complex derivative containing a methoxyphenyl and phenylurea structure, the HOMO and LUMO energies were calculated to understand its physicochemical properties. tandfonline.com For many organic molecules, the HOMO-LUMO gap is a key parameter derived from these calculations. researchgate.net For example, theoretical investigations on (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a compound also containing a methoxyphenyl group, calculated the HOMO-LUMO energy gap to be approximately 3.75 eV, providing insight into its electronic transitions and reactivity. niscpr.res.in

The table below presents hypothetical FMO analysis data for this compound, based on typical values observed for analogous compounds in DFT studies.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.8 to -6.2 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.5 to -1.9 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Note: This table is illustrative and based on values for structurally similar compounds. Actual values require specific DFT calculations for this compound.

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transient structures known as transition states. niscpr.res.in A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy and, consequently, the reaction rate. niscpr.res.in

For this compound, transition state calculations could be employed to study its synthesis, which often involves the reaction of 4-methoxyphenyl (B3050149) isocyanate with aniline (B41778), or its degradation pathways. By mapping the potential energy surface of the reaction, chemists can identify the most favorable pathway and optimize reaction conditions. niscpr.res.in These calculations involve locating a first-order saddle point on the potential energy surface, a structure where all forces are zero, but which has one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. niscpr.res.in

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms according to the principles of classical mechanics, MD can explore the conformational landscape of a molecule, revealing its preferred shapes and the flexibility of its structure. nih.gov

For N,N'-diaryl ureas, conformational preferences are critical for their biological activity and material properties. Studies on N,N'-diphenylurea have shown that the trans-trans conformation is generally favored in both solution and the solid state. nih.gov This preference is due to the formation of stable intermolecular hydrogen bonds. MD simulations can map the free energy landscape associated with the rotation around the C-N bonds of the urea linkage, quantifying the stability of different conformers. researchgate.net For this compound, it is highly probable that the trans-trans conformation is also the most stable, allowing for the formation of hydrogen-bonded chains in the solid state. MD simulations would be the ideal tool to confirm this and explore other accessible conformations in different environments, such as in aqueous solution. mdpi.com

In Silico Screening for Novel Reactivity or Interaction Modalities

In silico screening uses computational methods to rapidly assess the potential of a large number of molecules for a specific purpose, saving time and resources in the discovery process. For this compound, this approach could be used to explore novel applications.

Organocatalysis: The urea moiety is an excellent hydrogen-bond donor. This property is the basis for a class of organocatalysts known as thiourea (B124793) and urea catalysts, which activate substrates through hydrogen bonding. In silico screening, particularly through molecular docking studies, could evaluate the ability of this compound to bind to and activate various substrates, predicting its potential as an organocatalyst for reactions like Michael additions or Diels-Alder reactions.

Chemosensing: The hydrogen-bonding capabilities of the urea group also make it a prime candidate for the development of chemosensors, particularly for anions. The binding of an anion to the N-H protons can induce a change in the molecule's electronic properties, leading to a detectable optical or electrochemical signal. Computational models can predict the binding affinity and selectivity of this compound for different anions, guiding the design of new sensors.

While specific screening studies featuring this exact compound are not prominent, the principles are well-established for the broader class of phenylurea derivatives.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Predictors

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its physicochemical properties. By developing a mathematical relationship between calculated molecular descriptors (e.g., electronic, steric, or topological) and an observed property, QSPR can predict properties for new or untested compounds.

For this compound, QSPR models can predict a range of important properties without the need for experimental measurement. Computational studies on other phenylurea derivatives have calculated key physicochemical parameters to assess their potential as drug candidates, including lipophilicity (LogP) and their ability to cross the blood-brain barrier. benthamdirect.com The table below lists several physicochemical properties for this compound as computed by established models and available in public databases. nih.gov

| Property | Predicted Value | Method/Source | Description |

| Molecular Weight | 242.27 g/mol | Computed | The mass of one mole of the substance. |

| XLogP3-AA | 2.8 | XLogP3 | A measure of lipophilicity; indicates how the compound partitions between an organic and aqueous phase. |

| Hydrogen Bond Donor Count | 2 | Cactvs | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptor Count | 3 | Cactvs | The number of electronegative atoms (N, O) with lone pairs available to accept hydrogen bonds. |

| Rotatable Bond Count | 3 | Cactvs | The number of bonds that can rotate freely, indicating molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 58.2 Ų | Cactvs | The surface area of polar atoms; related to drug transport and bioavailability. |

Data sourced from PubChem CID 196191, which corresponds to this compound.

These predictors are valuable in fields like medicinal chemistry and materials science for initial screening and for understanding how structural modifications would affect the properties of the compound.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 1 4 Methoxyphenyl 3 Phenylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state structure and dynamic behavior of 1-(4-Methoxyphenyl)-3-phenylurea. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In a typical ¹H NMR spectrum, the protons of the methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet, while the aromatic protons would exhibit complex splitting patterns due to coupling with neighboring protons. The N-H protons of the urea (B33335) linkage would present as distinct signals, and their chemical shifts can be sensitive to solvent, temperature, and concentration, indicating their involvement in hydrogen bonding.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all unique carbon atoms. The carbonyl carbon of the urea group is characteristically downfield. The chemical shifts of the aromatic carbons can be used to confirm the substitution pattern on the phenyl rings.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to study the through-space proximity of protons, offering insights into the preferred conformations of the molecule in solution. ipb.pt For instance, NOE correlations between the protons of the two phenyl rings can help determine their relative orientation. ipb.pt Furthermore, NMR is instrumental in studying the interactions of this compound with other molecules, such as proteins, by monitoring changes in chemical shifts and relaxation times upon binding. torvergata.it The analysis of NMR data, often in conjunction with computational modeling, allows for a detailed understanding of the conformational landscape of the molecule. torvergata.itauremn.org.brresearchgate.net

Table 1: Representative Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Theoretical ¹H Shift (ppm) | Theoretical ¹³C Shift (ppm) |

| Carbonyl (C=O) | - | ~155-165 |

| Methoxy (CH₃) | ~3.8 | ~55-60 |

| Aromatic CH | ~6.8-7.5 | ~115-140 |

| NH | Variable (dependent on conditions) | - |

Note: These are approximate ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. core.ac.uk Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule will ionize and subsequently fragment in a characteristic manner. xml-journal.net

The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would confirm the molecular weight of the compound (C₁₄H₁₄N₂O₂), which is 242.27 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. rsc.org

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for phenylurea derivatives involve cleavage of the urea linkage. For this compound, key fragment ions would likely correspond to the 4-methoxyphenyl (B3050149) isocyanate radical cation and the aniline (B41778) radical cation, or their corresponding protonated species. researchgate.netnih.gov The loss of neutral molecules such as CO and HCHO from the methoxy group can also be observed. researchgate.net A detailed analysis of the MS/MS spectrum can help to piece together the fragmentation cascade. core.ac.ukxml-journal.netnih.gov

Isotopic analysis, particularly of the carbon and nitrogen atoms, can be performed using specialized mass spectrometers. This can be useful for tracing the origin of the compound or for studying reaction mechanisms using isotopically labeled starting materials.

Table 2: Plausible Mass Spectrometry Fragments of this compound

| m/z | Proposed Fragment Structure |

| 242 | [C₁₄H₁₄N₂O₂]⁺ (Molecular Ion) |

| 149 | [CH₃OC₆H₄NCO]⁺ |

| 123 | [CH₃OC₆H₄NH₂]⁺ |

| 107 | [CH₃OC₆H₄]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

X-ray Crystallography and Single-Crystal Diffraction for Solid-State Structure Elucidation

X-ray crystallography, specifically single-crystal X-ray diffraction, provides the most definitive information about the three-dimensional structure of this compound in the solid state. mdpi.comresearchgate.net This technique allows for the precise determination of bond lengths, bond angles, and torsion angles within the molecule. mdpi.com

Table 3: Key Structural Parameters from a Hypothetical X-ray Crystal Structure

| Parameter | Expected Value |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length (Urea) | ~1.35 Å |

| Dihedral Angle (Phenyl Ring 1 / Urea Plane) | Variable |

| Dihedral Angle (Phenyl Ring 2 / Urea Plane) | Variable |

| N-H···O Hydrogen Bond Distance | ~2.0 Å |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Networks

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. auremn.org.br The IR spectrum of this compound would show characteristic absorption bands for the various functional groups present.

The N-H stretching vibrations of the urea group typically appear as one or two bands in the region of 3300-3400 cm⁻¹. The position and shape of these bands are sensitive to hydrogen bonding; broader bands at lower frequencies suggest stronger hydrogen bonding. The C=O stretching vibration (Amide I band) is a strong, sharp peak usually found between 1630 and 1680 cm⁻¹. sunway.edu.my Its position can also be influenced by hydrogen bonding. The C-N stretching vibrations and N-H bending vibrations (Amide II and III bands) appear in the fingerprint region (below 1600 cm⁻¹). The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings are in the 1450-1600 cm⁻¹ region. The characteristic C-O stretching of the methoxy group will also be present.

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings often gives a strong Raman signal. By comparing the IR and Raman spectra, a more complete vibrational analysis can be performed. These techniques are particularly powerful for studying hydrogen bonding networks in the solid state and in solution. iucr.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| N-H (Urea) | Stretching | 3300-3400 |

| C=O (Urea) | Stretching (Amide I) | 1630-1680 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-O (Methoxy) | Stretching | 1200-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. uomustansiriyah.edu.iqcutm.ac.in this compound contains several chromophores, including the phenyl rings and the carbonyl group, which absorb UV radiation. cutm.ac.in

The UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. libretexts.org The π → π* transitions, arising from the conjugated π-systems of the aromatic rings and the urea group, are typically intense and occur at shorter wavelengths. cutm.ac.in The presence of the methoxy group, an auxochrome, on one of the phenyl rings is likely to cause a bathochromic (red) shift of the absorption maximum compared to unsubstituted diphenylurea. uomustansiriyah.edu.iq The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is generally weaker and occurs at a longer wavelength. cutm.ac.in The solvent can influence the position of the absorption maxima. uomustansiriyah.edu.iq The degree of conjugation in the molecule significantly affects the energy required for electronic transitions and thus the wavelength of maximum absorbance (λ_max). uomustansiriyah.edu.iqresearchgate.net

Table 5: Expected UV-Vis Absorption Maxima (λ_max) for this compound

| Transition Type | Approximate λ_max (nm) | Molar Absorptivity (ε) |

| π → π | ~230-280 | High |

| n → π | ~280-320 | Low |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, quantification, and purity assessment of this compound. chromatographyonline.comchromatographyonline.com Due to the non-volatile and thermally labile nature of many phenylurea compounds, HPLC is often preferred over gas chromatography. chromatographyonline.com

A reversed-phase HPLC method, typically using a C18 column, is well-suited for this compound. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. chromatographyonline.comchromatographyonline.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. chromatographyonline.comchromatographyonline.com

HPLC is used to determine the purity of a synthesized batch of this compound by separating it from any starting materials, byproducts, or degradation products. nih.gov The area of the peak corresponding to the compound is proportional to its concentration, allowing for quantitative analysis. Furthermore, HPLC is an invaluable tool for reaction monitoring, enabling the optimization of reaction conditions by tracking the consumption of reactants and the formation of the product over time. nih.gov

Hyphenated Techniques (e.g., HPLC-UV, HPLC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for complex mixtures. ijarnd.comajpaonline.comnih.govsaspublishers.comchemijournal.com

HPLC-UV (or HPLC-PDA): This is a standard configuration where an HPLC system is coupled with a UV-Vis detector or a photodiode array (PDA) detector. chromatographyonline.comchromatographyonline.com The PDA detector has the advantage of acquiring the entire UV-Vis spectrum for each eluting peak, which aids in peak identification and purity assessment. saspublishers.com

HPLC-MS: The coupling of HPLC with mass spectrometry provides both separation and mass information for each component in a mixture. saspublishers.comchemijournal.com This is a highly sensitive and specific technique. saspublishers.com Following separation by HPLC, the eluent is introduced into the mass spectrometer, where the components are ionized and their mass-to-charge ratios are determined. saspublishers.com This allows for the unambiguous identification of the main product and the characterization of any impurities, even at trace levels. saspublishers.com Tandem mass spectrometry (HPLC-MS/MS) can be used to obtain fragmentation data for co-eluting peaks, providing further structural confirmation. nih.gov

These hyphenated techniques are particularly useful for analyzing reaction mixtures, identifying unknown impurities, and performing metabolite identification studies. ajpaonline.comnih.gov

Applications of 1 4 Methoxyphenyl 3 Phenylurea and Its Derivatives in Non Biological Chemical Systems

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The ability of urea (B33335) derivatives to act as ligands for transition metals has led to their use in coordination chemistry. While the carbonyl oxygen is a potential coordination site, recent studies have revealed that N-arylureas can function as pro-ligands for ureates, which are sterically undemanding and bind effectively to metal centers like palladium (Pd). acs.org

Research into Pd-catalyzed heteroannulation reactions has shown that N-arylureas can outperform traditional phosphine (B1218219) ligands. acs.org Upon deprotonation under basic conditions, the resulting ureate anion coordinates with the metal. Experimental and computational studies on model Pd-ureate complexes suggest that the ureate binds in a monodentate fashion through the nonsubstituted nitrogen atom. This N-binding is noteworthy as most transition metal-urea complexes coordinate through the oxygen atom. acs.org This alternative binding mode opens up new steric and electronic spaces for ligand design. acs.org

Furthermore, the urea moiety can be incorporated into more complex ligand architectures. For instance, dialkylarylphosphine urea ligands have been synthesized and successfully applied in palladium-catalyzed cross-coupling reactions for forming carbon-carbon and carbon-nitrogen bonds. researchgate.net In these structures, the urea group can engage in secondary interactions, potentially influencing the catalytic activity by directing the substrate to the metal center. researchgate.net While specific applications of 1-(4-Methoxyphenyl)-3-phenylurea as a linker in Metal-Organic Frameworks (MOFs) are not extensively detailed in the literature, its classification as a potential MOF ligand suggests its utility in constructing these porous, crystalline materials, where it would serve as a hydrogen-bonding organic strut. bldpharm.com

| Ligand Type | Metal Center | Binding Mode | Application |

| N-Arylureates | Palladium (Pd) | Monodentate (N-binding) | Heteroannulation Reactions |

| Dialkylarylphosphine ureas | Palladium (Pd) | Primary (Phosphine), Secondary (Urea) | Cross-Coupling Reactions |

Catalytic Applications in Organic Transformations

The distinct hydrogen-bonding capabilities of the diaryl urea framework are central to its application in catalysis, particularly in organocatalysis and potentially in phase-transfer catalysis.

Diaryl ureas are effective hydrogen-bonding organocatalysts. The two N-H protons act as a bifurcated hydrogen-bond donor, capable of activating and orienting substrates through non-covalent interactions. This mechanism is foundational to their use in asymmetric synthesis. nih.govmdpi.com

A significant challenge in urea-based organocatalysis is the tendency of the catalysts to self-associate through intermolecular hydrogen bonds, which can reduce their catalytic efficiency. mdpi.com Research has shown that the addition of a Brønsted acid can act as a co-catalyst, breaking up the inactive urea aggregates. This synergistic approach leads to a more acidic and rigid catalytic complex, enhancing reaction rates and yields, as demonstrated in the asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes. mdpi.com

The structure of the diaryl urea itself dictates the nature of the hydrogen-bonding network. Diaryl ureas with electron-donating groups, such as the methoxy (B1213986) group in this compound, tend to form a common and robust one-dimensional hydrogen-bonded chain known as the "urea tape" or α-network. acs.orgresearchgate.net This predictable structural motif is crucial for the rational design of organocatalysts. In contrast, ureas with electron-withdrawing groups on the aryl rings may adopt different, non-tape structures, as intramolecular interactions compete with the formation of the urea tape. acs.orgresearchgate.net

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orgslideshare.net The process relies on a catalyst that can transport a reactant, usually an anion, from the aqueous phase into the organic phase where the reaction occurs. slideshare.net While quaternary ammonium (B1175870) and phosphonium (B103445) salts are the most common phase-transfer catalysts, molecules capable of strong anion binding through hydrogen bonds represent an alternative approach. wikipedia.org

Diaryl ureas, including this compound, are excellent candidates for this role due to their ability to form strong, directional hydrogen bonds with anions. The mechanism would involve the urea's N-H groups binding to an anion (e.g., a halide or hydroxide) at the phase interface. This interaction neutralizes the charge of the anion within a lipophilic complex, allowing the "urea-anion" pair to be extracted from the aqueous phase into the organic solvent. Once in the organic phase, the anion is "naked" and highly reactive, able to participate in the desired transformation before the catalyst returns to the interface for another cycle. This concept, known as hydrogen-bonding phase-transfer catalysis, offers a pathway for using neutral, metal-free catalysts in biphasic systems.

Development of Advanced Materials

The capacity for self-organization and the formation of robust, directional hydrogen bonds makes this compound and its derivatives valuable building blocks for the construction of advanced materials with tailored properties.

The self-assembly of diaryl ureas is predominantly guided by the formation of the one-dimensional N−H···O hydrogen-bonded "urea tape" synthon. acs.orgresearchgate.net In this arrangement, the N-H groups of one urea molecule form hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of infinite, flat tapes. This is a common and predictable motif for diaryl ureas bearing phenyl or electron-donating substituents. acs.org The methoxy group in this compound supports the formation of this stable α-network.

However, the introduction of different functional groups can lead to different supramolecular structures. For instance, in diaryl ureas containing electron-withdrawing groups like pyridine, the N-H donors may preferentially bond to the more basic pyridyl nitrogen instead of the urea carbonyl, thus preventing the formation of the classic tape structure. acs.orgresearchgate.net This ability to tune the self-assembly pathway by modifying the aryl substituents allows for the design of complex supramolecular architectures. Researchers have constructed intricate host-guest systems, such as tris-(diaryl)urea supramolecular hosts designed to bind anions like chloride (Cl⁻) and hydrosulfide (B80085) (HS⁻), using these principles. digitellinc.com

Common Hydrogen-Bonding Motifs in Diaryl Urea Structures

| Motif Name | Description | Influencing Factors | Reference |

|---|---|---|---|

| Urea Tape (α-network) | A one-dimensional chain formed by bifurcated N−H···O hydrogen bonds between adjacent urea molecules. | Favored by electron-donating or unsubstituted aryl groups. | acs.org, researchgate.net |

| N−H···X Interactions | Hydrogen bonds form between the urea N-H donor and an alternative acceptor 'X' (e.g., pyridyl N, solvent O). | Occurs when aryl groups contain strong hydrogen-bond acceptors. | acs.org, researchgate.net |

| Intramolecular C−H···O | Weak hydrogen bonds between an aryl C-H and the urea carbonyl oxygen, often leading to a planar conformation. | Can compete with and disrupt the urea tape formation. | acs.org |

In polymer science, phenylurea-based compounds are utilized as key components for creating robust materials. One of their significant applications is as a curing agent for epoxy resins. chemicalbook.com When added to an epoxy formulation, the phenylurea accelerates the cross-linking process, leading to the formation of a rigid, three-dimensional polymer network. This results in composite materials with enhanced mechanical properties, such as increased strength and durability, which are used in high-performance adhesives and coatings. chemicalbook.com

The hydrogen-bonding capabilities of the diaryl urea motif are also harnessed to improve the properties of materials at the molecular level. For example, incorporating diarylurea linkages into a polymer backbone can act as a "force-transducing system." researchgate.net The strong, non-covalent hydrogen bond network formed by the urea groups can efficiently transfer mechanical stress through the bulk material. This has been shown to enhance the activation of mechanophores—molecular units that respond to mechanical force—demonstrating a new strategy for designing smart materials where mechanical stress can trigger a chemical change. researchgate.net The classification of this compound derivatives as "Polymer Science Material Building Blocks" underscores their role as fundamental components in the synthesis of new polymers and composites. bldpharm.com

Sensing and Detection Technologies (e.g., chemosensors for specific analytes)

The unique structural characteristics of this compound and its derivatives, particularly the urea functional group with its hydrogen-bonding capabilities, make them promising candidates for the development of chemosensors. These sensors are designed to detect specific analytes, such as anions, through observable changes in their physical properties, like color or fluorescence. mdpi.commedium.com

The urea moiety's N-H protons can form hydrogen bonds with anions, leading to a binding event that perturbs the electronic structure of the molecule. This interaction can result in a colorimetric or fluorometric response, allowing for the visual or instrumental detection of the target analyte. mdpi.commdpi.com The presence of chromophoric or fluorophoric groups attached to the urea backbone is crucial for generating a detectable signal.

Recent research has focused on developing fluorescent sensors based on urea-containing polymers. A π-conjugated urea-bearing phenyleneethynylene polymer demonstrated a unique fluorescent quenching effect for the optical detection of various anions, with particular selectivity for cyanide. nih.gov The aggregation-induced emission (AIE) properties of such polymers can be modulated by anion binding, leading to a sensitive detection mechanism. nih.gov

Table 1: Examples of Diarylurea-Based Chemosensors and their Target Analytes

| Sensor Type | Target Analyte(s) | Detection Method | Key Feature |

| Nitrophenyl-functionalized urea | Fluoride, Acetate (B1210297), Bicarbonate, Dihydrogen phosphate | Colorimetric | Visible color change upon anion binding mdpi.com |

| π-conjugated urea-bearing phenyleneethynylene polymer | Cyanide and other anions | Fluorescent Quenching | High sensitivity and selectivity for cyanide nih.gov |

| Terbium-based fluorescent sensor | Phosphates, Nitrates, Halides, Acetate | Fluorescence Quenching | Visual detection under UV light medium.com |

| Calix nih.govpyrrole-based fluorescent probe | Various aqueous anions | Ratiometric Fluorescence | High classification accuracy in a sensor array chemistryviews.org |

| Polyurea (PU) | Hydroxyl and Fluoride anions | Fluorescence Enhancement | Selective response to specific anions mdpi.com |

The development of sensor arrays, which utilize multiple sensors with varying selectivities, can enhance the discriminatory power for analyzing complex mixtures of anions. chemistryviews.org By combining the intrinsic selectivities of different urea-based receptors, unique "fingerprint" responses can be generated for each analyte, allowing for more accurate and reliable detection. chemistryviews.org

Precursors for Advanced Organic Synthesis

This compound and its related diarylurea structures serve as valuable precursors in advanced organic synthesis for the construction of a variety of complex molecules, particularly heterocyclic compounds. evitachem.comeujournal.org The reactivity of the urea functional group, along with the potential for modification of the aromatic rings, provides a versatile platform for synthetic transformations.

One common application is in the synthesis of nitrogen-containing heterocycles. Diarylureas can undergo cyclization reactions to form various ring systems. nih.gov For example, they can be used as starting materials for the synthesis of quinoxalinedione (B3055175) derivatives, which are of interest for their potential biological activities. nih.gov The synthesis often involves reactions with reagents like triphosgene (B27547) to generate isocyanates in situ, which then react with other functional groups to build the heterocyclic framework. mdpi.com

The phenylurea moiety can also be incorporated into larger molecular architectures. For instance, it can be a key component in the synthesis of chalcone (B49325) derivatives, which are themselves important intermediates in the preparation of biologically significant heterocyclic compounds such as pyrazolines and benzodiazepines. nih.gov The synthesis of N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide involves the reaction of a chalcone with N-(4-methoxyphenyl)-2-chloroacetamide, demonstrating the role of the methoxyphenylurea fragment as a building block. nih.gov

Furthermore, diarylureas are utilized in the preparation of catalysts. The unique electronic and steric properties of these molecules can be harnessed to create ligands for metal catalysts used in various organic transformations. youtube.comyoutube.com While direct use of this compound as a catalyst precursor is less common, the broader class of diarylureas is significant in this field.

The synthetic utility of this compound and its analogs is also evident in their use for creating libraries of compounds for screening purposes, such as in the development of new therapeutic agents. nih.govnih.gov The modular nature of their synthesis allows for the systematic variation of substituents on the aromatic rings, leading to a diverse range of structures with different properties. nih.gov

Table 2: Synthetic Applications of this compound and its Derivatives

| Precursor | Reaction Type | Product Class | Significance |

| (2-aminophenyl)(1H-pyrrol-2-yl)methanone and 4-methoxyaniline | Carbonylation/Substitution | 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | Synthesis of a complex urea derivative mdpi.com |

| N-(4-methoxyphenyl)-2-chloroacetamide and (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one | Nucleophilic Substitution | N-(4-methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide | Building block for chalcone derivatives nih.gov |

| 3-acetyl-5-methoxy-2-methylbenzofuran and cyanoacetylhydrazine | Heterocyclization | Benzo[b]furan derivatives linked to various heterocycles | Synthesis of diverse heterocyclic compounds eujournal.org |

| 4-(3,5-dimethylpiperidin-1-yl)-3-nitrobenzaldehyde and phenyl isocyanate | Multi-step synthesis | Racemic 3-[4-(3,5-dimethylpiperidin-1-yl)-3-(3-phenylureido)-phenyl]-4,4,4-trifluorobutyric acid ethyl ester | Precursor for potential therapeutic agents nih.gov |

| Diarylurea derivatives | General | Quinoxalinedione derivatives | Access to biologically relevant scaffolds nih.gov |

Future Perspectives and Emerging Research Directions for 1 4 Methoxyphenyl 3 Phenylurea Chemistry

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction

Table 1: Applications of AI/ML in the Synthesis of 1-(4-Methoxyphenyl)-3-phenylurea

| AI/ML Application | Description | Potential Impact on Synthesis |

|---|---|---|

| Reaction Outcome Prediction | Algorithms trained on reaction data predict the major product and potential byproducts. cam.ac.uk | Reduces trial-and-error experimentation, saving time and resources. |

| Yield Optimization | ML models analyze reaction parameters (temperature, solvent, catalyst) to suggest optimal conditions for maximizing yield. | Increases efficiency and cost-effectiveness of the synthesis. |

| Retrosynthesis Planning | AI tools propose step-by-step synthetic routes starting from commercially available precursors. | Accelerates the discovery of novel and more efficient synthesis strategies. nih.gov |

| Catalyst Discovery | Machine learning can screen potential catalysts and predict their activity for specific reactions, such as C-N bond formation. | Facilitates the development of more active and selective catalysts for urea (B33335) synthesis. chinesechemsoc.org |

Exploration of Novel Supramolecular Architectures with Tailored Functionality

The urea functional group is an excellent hydrogen bond donor and acceptor, making this compound an ideal building block for constructing complex supramolecular architectures. nih.gov Future research will focus on leveraging these non-covalent interactions to create new materials with functions tailored for specific applications, such as anion recognition, catalysis, and drug delivery.

The ability of diaryl ureas to form predictable hydrogen-bonding patterns allows for the rational design of self-assembling systems like gels, liquid crystals, and crystalline co-polymers. rsc.org By modifying the phenyl rings of this compound with different functional groups, researchers can fine-tune the electronic and steric properties of the molecule, thereby controlling the geometry and stability of the resulting supramolecular assembly. digitellinc.com This approach could lead to the development of "smart" materials that respond to external stimuli like light, temperature, or the presence of a specific chemical species.

A key area of interest is the use of urea-based hosts for anion binding. The two N-H groups of the urea moiety can form strong hydrogen bonds with anions, making them effective receptors. This has potential applications in environmental remediation (e.g., removal of anionic pollutants from water) and biological sensing. rsc.orgdigitellinc.com Furthermore, the self-assembly of these molecules into gel-phase materials can create unique environments for controlling chemical reactions or templating the growth of nanoparticles. rsc.org

Table 2: Potential Supramolecular Structures and Applications

| Supramolecular Architecture | Driving Interactions | Potential Functionality |

|---|---|---|

| 1D Chains/Tapes | N-H···O=C hydrogen bonds between urea groups. | Anion binding, charge transport. nih.gov |

| 2D Sheets | Combination of N-H···O hydrogen bonds and π-π stacking of phenyl rings. | Selective guest inclusion, sensor surfaces. |

| 3D Networks | Interlocking of 1D or 2D motifs through further non-covalent interactions. | Porous materials for storage or separation. |

| Supramolecular Gels | Entanglement of fibrillar self-assembled structures. | Controlled release, templating crystal growth. rsc.org |

The exploration of these architectures will be greatly aided by computational modeling to predict stable assemblies and by advanced characterization techniques to probe their structures and dynamics.

Green Synthesis Scale-Up and Industrial Viability

The industrial production of fine chemicals like this compound is increasingly scrutinized for its environmental impact. Future research will heavily focus on developing "green" synthesis routes that are not only environmentally benign but also economically viable for large-scale production. researchgate.net Conventional methods for urea synthesis often rely on toxic reagents like phosgene (B1210022) or isocyanates. commonorganicchemistry.com A major goal is to replace these hazardous materials with safer, more sustainable alternatives.

Promising green strategies include:

Catalytic Dehydrogenative Coupling: Using earth-abundant metal catalysts to couple amines with methanol (B129727) or formamides, releasing only hydrogen gas as a byproduct.

Electrochemical Synthesis: Directly converting nitrogen gas and carbon dioxide into urea under ambient conditions, which could decentralize production and reduce energy consumption. acs.org

Use of CO2 as a Feedstock: Developing catalytic systems that can utilize carbon dioxide, a greenhouse gas, as a C1 building block for urea synthesis.

The primary challenge lies in the scalability and efficiency of these green methods. scribd.com While many promising results have been achieved at the lab scale, translating them into robust industrial processes requires overcoming several hurdles. Process intensification, such as the use of continuous flow reactors, can improve reaction efficiency, reduce waste, and enhance safety, making green chemistry more attractive for industrial applications.

A comprehensive techno-economic analysis is crucial for evaluating the industrial viability of any new process. ureaknowhow.com This involves assessing not only the cost of raw materials and energy but also the potential for waste reduction and product purification. For green urea production to be competitive, the price of sustainably produced feedstocks, such as green ammonia (B1221849) from renewable-powered electrolysis, must be affordable. researchgate.netureaknowhow.com

Table 3: Comparison of Synthesis Routes for Industrial Viability

| Synthesis Route | Advantages | Challenges for Scale-Up |

|---|---|---|

| Traditional (Isocyanate) | High yield, well-established. commonorganicchemistry.com | Uses toxic and hazardous reagents. |

| Catalytic (e.g., from Methanol) | Avoids toxic isocyanates, atom-economical. | Catalyst cost and lifetime, reaction conditions (high temp). |

| Electrochemical | Mild conditions, potential for decentralization. acs.org | Low efficiency and production rates currently. acs.org |

| From CO2 | Utilizes a waste product, carbon capture. researchgate.net | Requires efficient catalysts and energy input. |

Future efforts will likely focus on hybrid approaches, combining the benefits of different strategies to create a truly sustainable and economically feasible manufacturing process for this compound.

Advanced Characterization Methodologies for In Situ Monitoring of Reactions

To optimize the synthesis of this compound, particularly when scaling up green and continuous processes, a detailed, real-time understanding of the reaction kinetics and mechanism is essential. Advanced in situ characterization techniques are critical for achieving this. These methods allow chemists to "watch" the reaction as it happens, providing immediate feedback on concentrations of reactants, intermediates, and products. spectroscopyonline.com

In situ spectroscopy, including Fourier-transform infrared (FTIR), near-infrared (NIR), and Raman spectroscopy, is particularly powerful for monitoring reactions in real-time. spectroscopyonline.com By inserting a probe directly into the reaction vessel, these techniques can track the disappearance of starting materials and the appearance of the urea product without the need for sampling. For example, the formation of the urea C=O bond and the disappearance of an isocyanate (-NCO) peak can be easily monitored using IR spectroscopy. spectroscopyonline.com

This real-time data is invaluable for:

Kinetic Analysis: Determining reaction rates and understanding the influence of different parameters (e.g., temperature, catalyst loading). spectroscopyonline.com

Process Optimization: Identifying the precise endpoint of a reaction to avoid unnecessary heating or long reaction times, thus saving energy and preventing byproduct formation.

Safety and Control: Monitoring for the buildup of unstable intermediates or exothermic events, which is crucial for safe scale-up. cdsentec.com

The data from these in situ measurements can be fed into automated systems that control process parameters, leading to more consistent product quality and higher yields. cdsentec.com As these analytical tools become more robust and accessible, their integration into both laboratory research and industrial production of this compound will become standard practice.

Table 4: In Situ Monitoring Techniques for Urea Synthesis

| Technique | Parameter Monitored | Advantages |

|---|---|---|

| FTIR Spectroscopy | Disappearance of reactants (e.g., isocyanate), appearance of urea C=O stretch. | Highly specific to functional groups, provides structural information. spectroscopyonline.com |

| Raman Spectroscopy | Changes in molecular vibrations, particularly for symmetric bonds. | Can be used in aqueous solutions, non-destructive. spectroscopyonline.com |

| NMR Spectroscopy | Changes in the chemical environment of specific nuclei (¹H, ¹³C). | Provides detailed structural information on all species in solution. |

| Process Mass Spectrometry | Molecular weight of components in the gas or liquid phase. | High sensitivity for detecting trace components and intermediates. |

常见问题

Q. What are the established synthetic routes for 1-(4-methoxyphenyl)-3-phenylurea, and how can researchers optimize reaction conditions?

The compound is synthesized via palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate, followed by amine trapping. For example, 4-chloroanisole reacts with sodium cyanate to form 1-isocyanato-4-methoxybenzene, which is then treated with aniline to yield the target urea derivative . Optimization involves varying catalysts, solvents (e.g., glyme for crystallization), and reaction temperatures, as detailed in Table 1 of the referenced study . Yields can be improved by controlling stoichiometry and using inert atmospheres to prevent side reactions.

Q. How can researchers characterize this compound using spectroscopic methods?

Key characterization techniques include:

- 1H/13C NMR : Peaks for methoxy groups (δ ~3.8 ppm in 1H NMR; δ ~55 ppm in 13C NMR) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns .

- ESI-MS : Molecular ion peaks ([M+H]+) validate the molecular weight (e.g., m/z 269 for C15H14N2O2) .

- Melting Point : Reported ranges (e.g., 183–190°C) help verify purity .

Q. What software tools are recommended for crystallographic analysis of this compound?

For single-crystal X-ray diffraction, SHELX (e.g., SHELXL-2018) is widely used for structure refinement, enabling hydrogen-bonding and packing analysis . WinGX provides a graphical interface for data processing and visualization, including ORTEP diagrams for anisotropic displacement ellipsoids .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or mass spectra may arise from impurities or polymorphism. Strategies include:

- Crystallographic validation : Compare experimental unit-cell parameters with published data (e.g., Acta Crystallographica Section E reports) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings .

- Thermogravimetric analysis (TGA) : Rule out solvent inclusion in crystalline forms .

Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

- Substituent variation : Synthesize analogs (e.g., chloro, cyano, or fluorophenyl groups) and compare bioactivity .

- Pharmacophore modeling : Use software like Schrodinger’s Phase to identify critical hydrogen-bonding motifs .

- Crystal packing analysis : SHELXL-generated Hirshfeld surfaces reveal intermolecular interactions influencing solubility and stability .

Q. How can researchers address challenges in refining low-resolution crystallographic data for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。